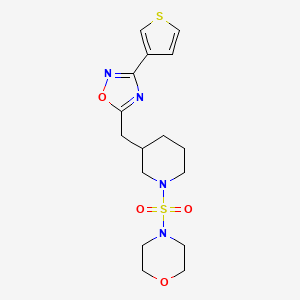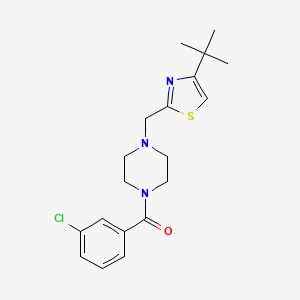![molecular formula C21H21N3O6S B2940054 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide CAS No. 922123-53-3](/img/structure/B2940054.png)
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide, also known as BDDOB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDDOB is a selective activator of the Nrf2-Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.
Scientific Research Applications
Antitumor Activity
This compound has been evaluated for its antitumor activities against various cancer cell lines such as HeLa, A549, and MCF-7. Some derivatives have shown potent growth inhibition properties with IC50 values generally below 5 μM .
Sensor Development
Researchers have developed a sensitive and selective sensor for the carcinogenic heavy metal ion lead (Pb 2+) based on derivatives of this compound. The sensor uses an electrochemical approach with a thin layer of the compound deposited on a glassy carbon electrode (GCE) with a conducting polymer matrix Nafion (NF) .
Anticonvulsant Activity
A series of derivatives were designed, synthesized, and tested for anticonvulsant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures .
Cyclooxygenase Inhibition
The substituted cinnamides of this compound were found to be potent cyclooxygenase inhibitors, which can be useful in the treatment of inflammation and pain .
Anti-inflammatory Agents
In addition to cyclooxygenase inhibition, these compounds have also been identified as having anti-inflammatory properties .
Analgesic Properties
The compound has been associated with analgesic properties, providing pain relief in various contexts .
Antimicrobial Activity
Some derivatives have shown antimicrobial activities, which could be useful in developing new antibiotics or antiseptics .
Mechanism of Action
Target of Action
Similar compounds have shown potent antitumor activities against various cell lines
Mode of Action
It is suggested that similar compounds can induce apoptosis and cause cell cycle arrests in certain cell lines . This suggests that the compound might interact with its targets to disrupt normal cell functions, leading to cell death.
Biochemical Pathways
Based on the observed effects of similar compounds, it is likely that the compound affects pathways related to cell growth and division .
Result of Action
The compound’s action results in potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cells lines . This suggests that the compound has a significant molecular and cellular effect, potentially making it a promising candidate for antitumor therapies.
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-14-4-7-16(8-5-14)31(26,27)10-2-3-19(25)22-21-24-23-20(30-21)12-15-6-9-17-18(11-15)29-13-28-17/h4-9,11H,2-3,10,12-13H2,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAZSIJURLSYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-chlorophenoxy)phenyl]propanoic Acid](/img/structure/B2939973.png)
amine](/img/structure/B2939974.png)
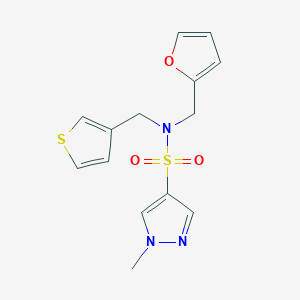
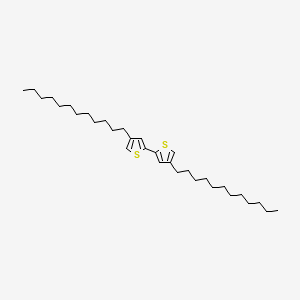
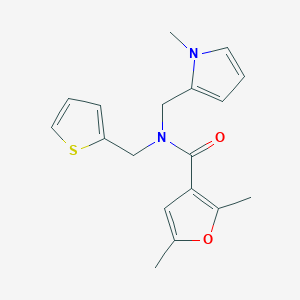
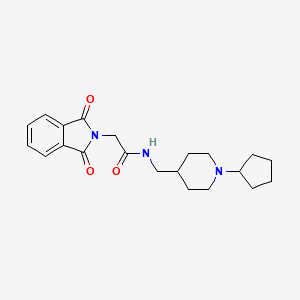
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2939980.png)
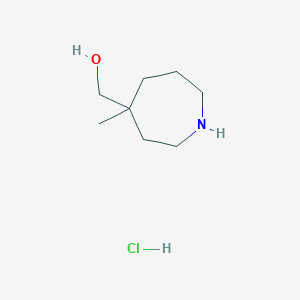
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide](/img/structure/B2939985.png)
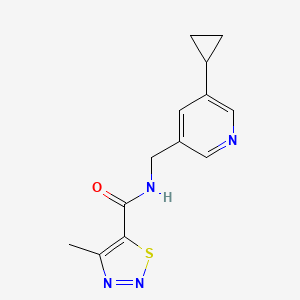
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylpentanamide](/img/structure/B2939991.png)
